molecular formula C6H6BrN3O4S B3370440 4-Amino-3-bromo-5-nitro-benzenesulfonamide CAS No. 39234-96-3

4-Amino-3-bromo-5-nitro-benzenesulfonamide

Cat. No.: B3370440
CAS No.: 39234-96-3
M. Wt: 296.1 g/mol
InChI Key: FNHYQFBTLYAIFO-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-nitro-benzenesulfonamide is an organic compound with the molecular formula C6H6BrN3O4S It is characterized by the presence of amino, bromo, nitro, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-nitro-benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: The nitration of 4-bromoaniline to introduce a nitro group at the meta position.

    Sulfonation: The sulfonation of the resulting 4-bromo-3-nitroaniline to introduce the sulfonamide group.

    Amination: The final step involves the reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-nitro-benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: this compound can be converted to 4-Amino-3-bromo-5-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Chemistry

4-Amino-3-bromo-5-nitro-benzenesulfonamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in multiple chemical reactions, enhancing its utility in organic synthesis.

Biology

This compound has been studied for its potential biological activities , including:

  • Antimicrobial Activity : It acts as a competitive antagonist of p-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for their growth. Studies show significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
  • Anticancer Potential : Emerging research suggests that it may possess anticancer properties by inhibiting carbonic anhydrases (CAs), which can alter tumor microenvironments and enhance the efficacy of chemotherapeutic agents .

Medicine

The compound is being investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Its pharmacokinetic profile indicates high gastrointestinal absorption, suggesting good bioavailability when administered orally .

Industrial Applications

In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals due to its reactivity and functional groups that allow for various modifications .

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against resistant bacterial strains. The study reported MIC values significantly lower than those of conventional antibiotics, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Case Study 2: Antitumor Activity

A recent investigation into sulfonamide derivatives revealed that this compound could inhibit the proliferation of cancer cell lines in vitro. The results suggest that it could serve as a lead compound for further development in cancer therapy, particularly due to its ability to induce apoptosis in tumor cells .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Absorption : High gastrointestinal absorption.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion is a significant elimination pathway.

These properties make it suitable for oral administration and effective therapeutic use .

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromo-5-nitrobenzoic acid
  • 4-Amino-3-bromo-5-nitrobenzamide
  • 4-Amino-3-bromo-5-nitrobenzene

Uniqueness

4-Amino-3-bromo-5-nitro-benzenesulfonamide is unique due to the presence of both sulfonamide and nitro groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

4-Amino-3-bromo-5-nitro-benzenesulfonamide is a sulfonamide derivative characterized by its unique combination of functional groups, including amino, bromo, nitro, and sulfonamide. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrN₃O₄S. Its structure includes:

  • Amino Group (-NH₂) : Contributes to its reactivity and biological activity.
  • Bromo Group (-Br) : Provides electrophilic character for substitution reactions.
  • Nitro Group (-NO₂) : Enhances the compound's potential for biological interactions.
  • Sulfonamide Group (-SO₂NH₂) : Mimics natural substrates, allowing for enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety can mimic the structure of p-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This inhibition disrupts bacterial growth and proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been tested against various pathogens, with results indicating:

  • Minimum Inhibitory Concentration (MIC) values showing effectiveness against Escherichia coli and Staphylococcus aureus.
  • A study reported a MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating moderate potency in inhibiting these bacteria .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of this compound. For instance:

  • Compounds derived from similar sulfonamides exhibited significant inhibition of carrageenan-induced rat paw edema at various time points, suggesting potential use in treating inflammatory conditions .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In a comparative study, various benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that this compound was among the more potent compounds tested .
  • Anti-inflammatory Studies : The compound was part of a broader investigation into benzenesulfonamides' effects on inflammation, showing promising results in reducing edema in animal models .
  • Enzyme Interaction Studies : Research has indicated that compounds like this compound can inhibit human carbonic anhydrases (hCA I, II, IX, XII), which are implicated in various pathological conditions including cancer .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureMIC = 6.72 mg/mL (E. coli)Significant inhibition of edema
4-Amino-3-bromo-5-nitrobenzoic acid-Moderate activity reportedNot specified
4-Amino-3-bromo-5-nitrobenzamide-Low activity reportedNot specified

Properties

IUPAC Name

4-amino-3-bromo-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,8H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHYQFBTLYAIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.0 G. of 4-amino-3-nitrobenzenesulfonamide is suspended in 150 ml. of methanol at room temperature and brominated with 5.2 g. of liquid bromine added dropwise over 15 minutes. The reaction mixture is filtered and the solid material recrystallized from isopropanol affording 4-amino-3-bromo-5-nitrobenzenesulfonamide, m.p. 216°-218° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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